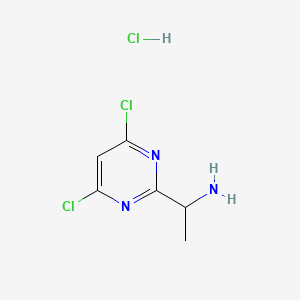![molecular formula C14H12N2O2S B14175332 [1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- CAS No. 918311-90-7](/img/structure/B14175332.png)
[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a biphenyl core with a sulfonamide group at the 4-position and a cyanomethyl group attached to the nitrogen atom of the sulfonamide. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- typically involves the reaction of biphenyl-4-sulfonyl chloride with cyanomethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Condensation Reactions: The cyanomethyl group can undergo condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.
Oxidation and Reduction Reactions: The biphenyl core can be subjected to oxidation or reduction reactions to modify the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the sulfonamide nitrogen.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts can facilitate the formation of imines or other condensation products.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the biphenyl core.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or other substituted sulfonamides can be formed.
Condensation Products: Imines or heterocyclic compounds are common products of condensation reactions involving the cyanomethyl group.
Oxidation Products: Oxidation of the biphenyl core can lead to the formation of biphenyl quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the development of biologically active molecules.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the biphenyl core provides hydrophobic interactions that enhance binding affinity. The cyanomethyl group can participate in covalent bonding or act as a reactive site for further chemical modifications. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyanomethyl)-4-methylbenzenesulfonamide
- N-(Cyanomethyl)-4-chlorobenzenesulfonamide
- N-(Cyanomethyl)-4-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-sulfonamide, N-(cyanomethyl)- stands out due to its biphenyl core, which provides additional rigidity and electronic properties that can enhance its binding affinity and specificity for certain molecular targets. The presence of the biphenyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
918311-90-7 |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
N-(cyanomethyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c15-10-11-16-19(17,18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,16H,11H2 |
InChI-Schlüssel |
LCVLKTUIUKTLPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


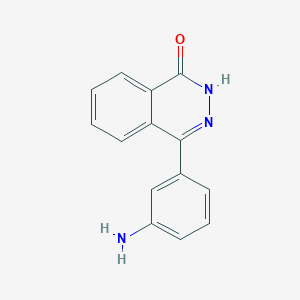
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

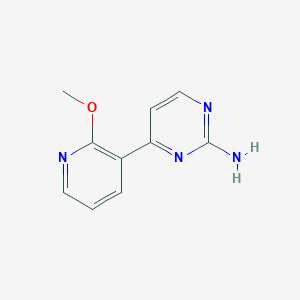
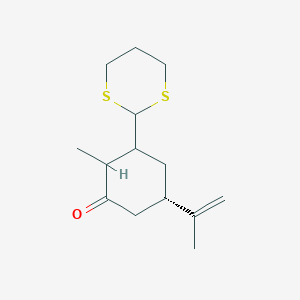

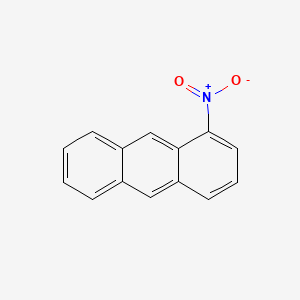

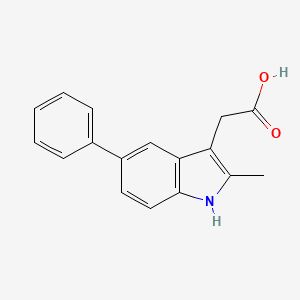
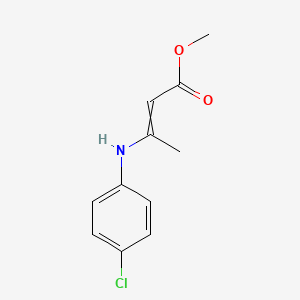
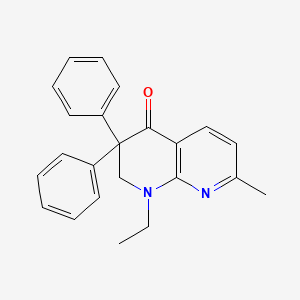
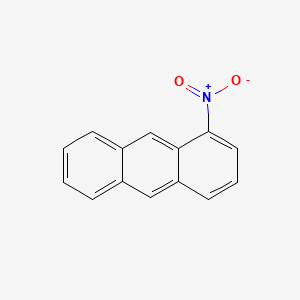
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
